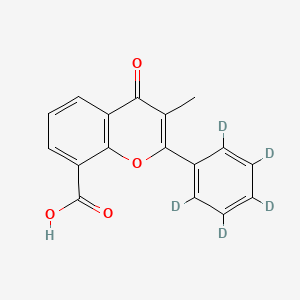

3-Methylflavone-8-carboxylic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBBZOSQNLLMN-QRKCWBMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676032 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189883-79-1 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid-d5 (MFCA-d5) is the deuterated analog of 3-Methylflavone-8-carboxylic acid (MFCA), the principal active metabolite of Flavoxate hydrochloride. Flavoxate is a drug used to treat urinary bladder spasms. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable, heavy-isotope labeled version of the molecule, making it an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard in pharmacokinetic and bioequivalence studies of Flavoxate, ensuring accurate quantification of the active metabolite in biological matrices. This guide provides a comprehensive overview of its properties, a plausible synthesis route, a detailed analytical protocol for its use, and visual representations of its structure and experimental application.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Name | 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |

| Synonyms | 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5 |

| Molecular Formula | C₁₇H₇D₅O₄ |

| Molecular Weight | 285.31 g/mol |

| CAS Number | 1189883-79-1 |

| Unlabelled CAS Number | 3468-01-7 |

| Appearance | White solid |

| Purity | >95% |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |

| Storage | 2-8°C |

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Methyl salicylate (B1505791)

-

Deuterated benzaldehyde (B42025) (Benzaldehyde-d5)

-

Propionyl chloride

-

Aluminum chloride

-

Pyridine

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

-

Palladium on carbon (Pd/C)

-

Deuterium gas (D₂) (as an alternative deuteration strategy)

-

Appropriate solvents (e.g., nitrobenzene, ethanol, methanol, ethyl acetate)

Methodology:

-

Acylation of Methyl Salicylate: Methyl salicylate is first acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propionyl group.

-

Chalcone (B49325) Formation: The resulting acylated methyl salicylate is then condensed with benzaldehyde-d5 in the presence of a base (like sodium hydroxide in ethanol) to form a deuterated chalcone intermediate.

-

Cyclization to Flavone (B191248): The chalcone is subsequently cyclized to the flavone ring system. This can be achieved through various methods, including heating in the presence of a catalyst like iodine or selenium dioxide.

-

Hydrolysis: The methyl ester of the flavone is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification with hydrochloric acid.

-

Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Alternative Deuteration Strategy:

An alternative to using a deuterated starting material is to perform a deuterium exchange reaction on the final unlabeled compound or an intermediate. This can be achieved using a deuterium source like D₂ gas in the presence of a catalyst such as Palladium on carbon.

Analytical Method for the Quantification of 3-Methylflavone-8-carboxylic Acid in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of Flavoxate and its metabolites. This compound serves as the internal standard.

Objective: To accurately quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.

Materials and Reagents:

-

Human plasma (with anticoagulant)

-

3-Methylflavone-8-carboxylic Acid reference standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions (illustrative transitions, would require optimization):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transition for MFCA: m/z 281.1 → 237.1

-

MRM Transition for MFCA-d5: m/z 286.1 → 242.1

-

Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: Plausible synthesis workflow for this compound.

Caption: Experimental workflow for a pharmacokinetic study using MFCA-d5.

3-Methylflavone-8-carboxylic Acid-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Methylflavone-8-carboxylic Acid-d5, with a particular focus on its role in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

This compound is the deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of the drug Flavoxate (B1672763). The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Chemical Structure:

-

IUPAC Name: 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid[2][3]

-

Synonyms: 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5[3]

The fundamental structure consists of a flavone (B191248) core, which is a class of flavonoids, substituted with a methyl group at the 3-position and a carboxylic acid group at the 8-position. The key feature of this specific molecule is the replacement of five hydrogen atoms with deuterium on the phenyl group at the 2-position.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1189883-79-1 | [2][4] |

| Molecular Formula | C₁₇H₇D₅O₄ | [3][4] |

| Molecular Weight | 285.31 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Purity | >95% | [3] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [3] |

| Storage | Store at 2-8°C | [3] |

| Unlabelled CAS Number | 3468-01-7 | [2] |

Biological Activity and Mechanism of Action

3-Methylflavone-8-carboxylic acid, the non-deuterated form of the title compound, is the primary active metabolite of Flavoxate, a drug used to treat urinary frequency and incontinence.[3] The pharmacological activity of this metabolite is primarily attributed to its ability to act as a phosphodiesterase (PDE) inhibitor.[5]

Signaling Pathway of Smooth Muscle Relaxation:

The inhibition of phosphodiesterase by 3-Methylflavone-8-carboxylic acid leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin, thereby leading to smooth muscle relaxation. This mechanism is particularly relevant in the detrusor muscle of the bladder, contributing to the therapeutic effects of Flavoxate.

Experimental Protocols

Synthesis of this compound

Experimental Workflow for Synthesis:

Detailed Methodology (Adapted):

-

Step 1: Synthesis of Deuterated Chalcone: To a solution of 2'-hydroxyacetophenone and benzaldehyde-d5 in ethanol, an aqueous solution of a strong base (e.g., sodium hydroxide) is added dropwise. The reaction is stirred at room temperature until a precipitate forms. The crude deuterated chalcone is then filtered, washed, and dried.[1]

-

Step 2: Synthesis of Deuterated Flavone: The synthesized deuterated chalcone is heated in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a catalyst like iodine. The reaction mixture is then poured into ice water to precipitate the crude deuterated flavone, which is subsequently filtered and washed.[1]

-

Step 3: Oxidation to Carboxylic Acid: The deuterated flavone is suspended in a mixture of pyridine (B92270) and water. Potassium permanganate (B83412) is added portion-wise while maintaining the temperature. The reaction is refluxed until the permanganate color disappears. After filtration of manganese dioxide, the filtrate is acidified to precipitate the carboxylic acid.[1]

-

Step 4: Purification: The final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to achieve the desired purity.[1]

Quantification in Biological Matrices by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of its non-deuterated analog in biological samples such as plasma and urine. The following protocol is a general guideline for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Bioanalysis:

Detailed Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., human plasma) at room temperature.

-

To a specific volume of the sample (e.g., 100 µL), add a known amount of the internal standard working solution (this compound).[6]

-

-

Extraction:

-

Protein Precipitation (PPT): Add a protein precipitating agent like cold acetonitrile (B52724) (e.g., 300 µL). Vortex and centrifuge to pellet the proteins. The supernatant is then transferred and evaporated.[6]

-

Liquid-Liquid Extraction (LLE): Adjust the sample pH and add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. The organic layer containing the analyte and internal standard is collected and evaporated.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated sample, wash away interferences, and elute the analyte and internal standard with a suitable solvent. The eluate is then evaporated.[7]

-

-

Reconstitution: Reconstitute the dried extract in the mobile phase.[6]

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject the reconstituted sample onto a reversed-phase column (e.g., C18). Use a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to achieve chromatographic separation.[8]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (3-Methylflavone-8-carboxylic acid) and the internal standard (this compound).

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the prepared standards. Determine the concentration of the analyte in the unknown samples from this curve.

Data Presentation

The use of a deuterated internal standard like this compound allows for highly accurate and precise quantification. The following table summarizes typical performance data for an LC-MS/MS method for the analysis of 3-Methylflavone-8-carboxylic acid (MFCA).

| Parameter | Typical Value |

| Linearity Range (for MFCA) | 240.00 - 24,000.04 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Within-Run Precision (%CV) | 1.68 - 4.37 % |

| Between-Run Precision (%CV) | 2.31 - 11.11 % |

| Accuracy (% Bias) | 96.09 - 110.28 % |

Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions. The values are adapted from a study on the simultaneous determination of flavoxate and its metabolite.[8]

Conclusion

This compound is an essential tool for the accurate bioanalysis of the active metabolite of Flavoxate. Its stable isotope-labeled nature ensures reliability in pharmacokinetic and bioequivalence studies. The understanding of its synthesis, analytical applications, and the biological pathway of its non-deuterated counterpart is crucial for researchers in drug metabolism and clinical pharmacology. This guide provides a foundational understanding and practical protocols for the effective use of this compound in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Methylflavone-8-carboxylic Acid-d5 (CAS: 1189883-79-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylflavone-8-carboxylic Acid-d5 (CAS: 1189883-79-1), a deuterated analog of 3-Methylflavone-8-carboxylic acid (MFCA). MFCA is the principal active metabolite of the drug Flavoxate (B1672763) hydrochloride. This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to this compound. A significant focus is placed on the pharmacological activity of its non-deuterated counterpart, MFCA, as a phosphodiesterase (PDE) inhibitor and its role in smooth muscle relaxation. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Introduction

This compound is a stable isotope-labeled derivative of 3-Methylflavone-8-carboxylic acid (MFCA). The incorporation of five deuterium (B1214612) atoms on the phenyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies of MFCA and related flavonoids.[1] Understanding the properties and biological activity of the non-labeled compound, MFCA, is crucial for the effective application of its deuterated analog in research and clinical settings. MFCA is recognized as the main active metabolite of Flavoxate, a drug used for urinary incontinence and symptomatic relief of interstitial cystitis.[2] Its therapeutic effects are largely attributed to its activity as a phosphodiesterase (PDE) inhibitor.[2]

Physicochemical Properties

The fundamental properties of this compound and its non-deuterated analog are summarized below.

| Property | This compound | 3-Methylflavone-8-carboxylic Acid (MFCA) |

| CAS Number | 1189883-79-1 | 3468-01-7 |

| Molecular Formula | C₁₇H₇D₅O₄ | C₁₇H₁₂O₄ |

| Molecular Weight | 285.31 g/mol | 280.27 g/mol |

| Appearance | White to off-white solid | White Crystalline Solid |

| Purity | Typically >95% | ≥98.0% (HPLC) |

| Melting Point | Not specified | 235-240 °C |

Synthesis

The synthesis of 3-Methylflavone-8-carboxylic acid is a multi-step process, with several patented methods available. A common approach involves the use of methyl salicylate (B1505791) as a starting material.

Synthesis Workflow

The following diagram illustrates a general synthetic route to MFCA, which can be adapted for the deuterated analog by using deuterated precursors.

Caption: A representative synthetic pathway for 3-Methylflavone-8-carboxylic acid.

Experimental Protocol: Synthesis of Methyl 3-methylflavone-8-carboxylate

This protocol is adapted from a patented method for a key intermediate in MFCA synthesis.[3]

-

Reaction Setup: In a pressure reactor, combine 1.5 g (4.57 mmol) of methyl 6-chloro-3-methylflavone-8-carboxylate, 1.8 g (14.2 mmol) of sodium acetate, 150 ml of isopropanol, and 0.075 g of 5% palladium on carbon.

-

Hydrogenation: Replace the atmosphere in the reactor with hydrogen gas.

-

Reaction Conditions: Heat the reaction mixture to 70°C under a pressure of 5.0 kg/cm ²G for 6 hours.

-

Work-up: After the reaction is complete, cool the reactor and filter the hot reaction mixture to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate to yield the product.

-

Purification: Recrystallize the crude product from alcohol to obtain pure methyl 3-methylflavone-8-carboxylate.

Analytical Methods

Due to its primary use as an internal standard, the analytical determination of MFCA is well-documented.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of MFCA and its impurities involves reverse-phase HPLC.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile, water, and 0.1% (v/v) perchloric acid (40:10:50, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

Capillary Electrophoresis

Capillary electrophoresis offers a rapid and efficient method for the determination of MFCA in biological fluids like urine, often allowing for direct injection of the sample.[4]

Pharmacological Activity and Mechanism of Action

The pharmacological relevance of this compound is directly tied to the activity of its non-deuterated form, MFCA.

Phosphodiesterase (PDE) Inhibition

MFCA exhibits significant inhibitory activity against phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDEs, MFCA leads to an accumulation of intracellular cAMP and cGMP.

Mechanism of Smooth Muscle Relaxation

The increase in intracellular cyclic nucleotides, particularly cAMP in detrusor smooth muscle, activates a signaling cascade that results in muscle relaxation.[5][6]

Caption: Proposed signaling pathway for MFCA-induced smooth muscle relaxation.

The activation of Protein Kinase A (PKA) by elevated cAMP levels leads to the phosphorylation and inhibition of L-type calcium channels, reducing calcium influx. PKA can also activate potassium channels, leading to hyperpolarization and further relaxation. Additionally, PKA can phosphorylate and inhibit myosin light chain kinase (MLCK), an enzyme crucial for the initiation of muscle contraction.[5][6]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like MFCA on PDE enzymes.

-

Reagents and Materials:

-

Purified PDE enzyme (specific isozyme of interest)

-

³H-cAMP or ³H-cGMP (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

3-Methylflavone-8-carboxylic acid (test inhibitor)

-

Known PDE inhibitor (e.g., IBMX, rolipram, sildenafil) as a positive control

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

-

Assay Procedure: a. Prepare serial dilutions of MFCA and the positive control inhibitor in the assay buffer. b. In a microcentrifuge tube, add the assay buffer, the PDE enzyme, and the test inhibitor or control. c. Pre-incubate the mixture at 30°C for 10 minutes. d. Initiate the reaction by adding ³H-cAMP or ³H-cGMP. e. Incubate at 30°C for a defined period (e.g., 20 minutes), ensuring that less than 20% of the substrate is hydrolyzed in the uninhibited control. f. Stop the reaction by boiling for 1 minute. g. Cool the tubes and add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine. Incubate for 10 minutes at 30°C. h. Add a slurry of the anion-exchange resin to bind the unreacted charged substrate (³H-cAMP/cGMP). i. Centrifuge the tubes to pellet the resin. j. Transfer an aliquot of the supernatant containing the ³H-adenosine/guanosine to a scintillation vial. k. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of MFCA.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PDE activity) from the dose-response curve.

-

Applications in Research and Drug Development

This compound serves as an indispensable tool for:

-

Pharmacokinetic Studies: Accurate quantification of MFCA in biological matrices (plasma, urine) to determine pharmacokinetic parameters (Cmax, Tmax, AUC) of Flavoxate.[7][8]

-

Metabolism Studies: Investigating the metabolic fate of Flavoxate and other related flavonoid compounds.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Flavoxate.

The study of MFCA itself is valuable for:

-

Drug Discovery: As a lead compound for the development of new and more selective PDE inhibitors for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.[9]

-

Mechanistic Studies: Elucidating the role of PDE isozymes in various physiological and pathological processes.

Conclusion

This compound is a critical analytical standard for the study of its pharmacologically active, non-deuterated analog, MFCA. The PDE inhibitory activity of MFCA and its subsequent effect on smooth muscle relaxation underscore its therapeutic importance. This technical guide provides a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, facilitating further investigation into this important class of compounds.

References

- 1. CN104031015A - Preparation method for 3-methyl flavone-8-carboxylic acid - Google Patents [patents.google.com]

- 2. Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Determination of 3-methylflavone-8-carboxylic acid, the main metabolite of flavoxate, in human urine by capillary electrophoresis with direct injection. | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavoxate and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway of 3-Methylflavone-8-carboxylic Acid-d5

An In-depth Technical Guide on the Synthesis Pathway of 3-Methylflavone-8-carboxylic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylflavone-8-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the smooth muscle relaxant Flavoxate. The isotopically labeled analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis by mass spectrometry. The five deuterium (B1214612) atoms are located on the phenyl ring at the 2-position of the flavone (B191248) core, providing a significant and stable mass shift.

This guide details a viable and robust synthetic pathway for the preparation of this compound. The strategy is based on the well-established Baker-Venkataraman rearrangement for the construction of the flavone core, utilizing a deuterated starting material to introduce the isotopic labels. The synthesis is presented in a multi-step sequence, with detailed experimental protocols for each key transformation.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Preparation of the A-Ring Precursor: Synthesis of methyl 2-hydroxy-3-propionylbenzoate, which will form the substituted benzene (B151609) portion of the chromen-4-one system.

-

Preparation of the Deuterated B-Ring Precursor: Conversion of commercially available benzoic acid-d5 into the more reactive benzoyl chloride-d5.

-

Flavone Core Construction and Final Modification: Assembly of the A and B ring precursors via an esterification and subsequent Baker-Venkataraman rearrangement, followed by cyclization and final hydrolysis to yield the target molecule.

The complete logical workflow for the synthesis is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-hydroxy-3-propionylbenzoate (A-Ring Precursor)

This procedure is adapted from established Friedel-Crafts acylation methods on activated aromatic rings.

Reaction: Friedel-Crafts Acylation

-

Reactants:

-

Methyl salicylate

-

Propionyl chloride

-

Aluminum chloride (catalyst)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at 0°C, add methyl salicylate (1.0 eq) dropwise.

-

Following the addition, add propionyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure methyl 2-hydroxy-3-propionylbenzoate.

-

Part 2: Synthesis of Benzoyl Chloride-d5 (B-Ring-d5 Precursor)

This is a standard conversion of a carboxylic acid to an acid chloride.[1][2]

Reaction: Chlorination

-

Reactants:

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend benzoic acid-d5 (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude benzoyl chloride-d5 is purified by vacuum distillation to yield the final product.

-

Part 3: Flavone Core Construction and Final Modification

This three-step sequence utilizes the Baker-Venkataraman rearrangement to construct the flavone core.[5][6][7]

Step 3.1: Esterification

-

Reactants:

-

Methyl 2-hydroxy-3-propionylbenzoate

-

Benzoyl chloride-d5

-

Pyridine (B92270) (solvent and base)

-

-

Procedure:

-

Dissolve methyl 2-hydroxy-3-propionylbenzoate (1.0 eq) in dry pyridine in a round-bottom flask.[8][9]

-

Cool the solution to 0°C in an ice bath.

-

Add benzoyl chloride-d5 (1.1 eq) dropwise with stirring.[9][10]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl with vigorous stirring.[11]

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to give crude methyl 2-(benzoyloxy-d5)-3-propionylbenzoate. This intermediate is often used in the next step without further purification.

-

Step 3.2: Baker-Venkataraman Rearrangement

-

Reactants:

-

Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate

-

Potassium hydroxide (B78521)

-

Pyridine (solvent)

-

-

Procedure:

-

Dissolve the crude ester from the previous step in dry pyridine and heat the solution to 50-60°C.[9]

-

Add finely pulverized potassium hydroxide (2.0-3.0 eq) portion-wise with vigorous stirring.[9]

-

A yellow precipitate of the potassium salt of the diketone should form. Stir the mixture at this temperature for 1-2 hours.

-

Cool the mixture to room temperature and acidify by cautiously adding 10% aqueous acetic acid until the yellow precipitate dissolves and a new solid forms.[9]

-

Collect the product, 1-(2-hydroxy-3-(methoxycarbonyl)phenyl)-3-(phenyl-d5)propane-1,3-dione, by suction filtration, wash with water, and dry.

-

Step 3.3: Acid-Catalyzed Cyclization and Dehydration

-

Reactants:

-

1-(2-hydroxy-3-(methoxycarbonyl)phenyl)-3-(phenyl-d5)propane-1,3-dione

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure:

-

Dissolve the diketone from the previous step in glacial acetic acid in a round-bottom flask.[8]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10% by volume) with stirring.[8]

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid, methyl 3-methylflavone-8-carboxylate-d5, by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Step 3.4: Hydrolysis

-

Reactants:

-

Methyl 3-methylflavone-8-carboxylate-d5

-

Sodium hydroxide or Potassium hydroxide

-

Methanol (B129727)/Water solvent system

-

-

Procedure:

-

Suspend the methyl ester in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 2-4 hours), during which the solid should dissolve.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.

-

The precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent such as ethanol (B145695) or methanol/water can be performed for further purification.

-

Data Presentation

The following tables summarize expected quantitative data based on typical yields for these types of reactions. Actual results may vary.

Table 1: Reactant Quantities and Expected Product Yields

| Step | Starting Material | Molar Eq. | Key Reagent | Molar Eq. | Product | Theoretical Yield (g) (based on 10 mmol scale) | Expected Yield (%) |

| 1 | Methyl Salicylate | 1.0 | Propionyl Chloride | 1.1 | Methyl 2-hydroxy-3-propionylbenzoate | 2.08 | 60-75% |

| 2 | Benzoic Acid-d5 | 1.0 | Thionyl Chloride | Excess | Benzoyl Chloride-d5 | 1.46 | 90-95% |

| 3.1 | Methyl 2-hydroxy-3-propionylbenzoate | 1.0 | Benzoyl Chloride-d5 | 1.1 | Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate | 3.17 | 85-95% |

| 3.2 | Methyl 2-(benzoyloxy-d5)-3-propionylbenzoate | 1.0 | KOH | 2.0 | 1,3-Diketone-d5 Intermediate | 3.17 | 80-90% |

| 3.3 | 1,3-Diketone-d5 Intermediate | 1.0 | H₂SO₄ | Cat. | Methyl 3-methylflavone-8-carboxylate-d5 | 2.99 | 90-97% |

| 3.4 | Methyl 3-methylflavone-8-carboxylate-d5 | 1.0 | NaOH | 2.0 | This compound | 2.85 | 85-95% |

Table 2: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Benzoyl Chloride-d5 | Benzoyl-d5 chloride | 43019-90-5 | C₇D₅ClO | 145.60 | Liquid |

| 3-Methylflavone-8-carboxylic Acid | 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 3468-01-7 | C₁₇H₁₂O₄ | 280.28 | White Solid |

| This compound | 3-methyl-4-oxo-2-(phenyl-d5)-4H-chromene-8-carboxylic acid | 1189883-79-1 | C₁₇H₇D₅O₄ | 285.31 | White Solid |

Logical Relationships Diagram

The Baker-Venkataraman rearrangement, central to this synthesis, proceeds through a distinct mechanistic pathway. The following diagram illustrates the key transformations from the esterified precursor to the cyclized flavone core.

Caption: Mechanism of the Baker-Venkataraman Rearrangement and subsequent cyclization.

References

- 1. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CAS 1079-02-3: Benzoic-2,3,4,5,6-d5 acid | CymitQuimica [cymitquimica.com]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]

- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 8. books.rsc.org [books.rsc.org]

- 9. mentis.uta.edu [mentis.uta.edu]

- 10. Solved 2'-hydroxyacetophenone (1 eq) and benzoyl chloride (1 | Chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

In the landscape of quantitative analysis, particularly within the pharmaceutical, biotechnology, and environmental sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in rigorous quantitative analysis.

Core Principles of Deuterated Internal Standards

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry (MS)-based quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][3] The fundamental principle lies in their near-identical chemical and physical properties to the native, non-deuterated analyte.[2][3]

The power of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[4] Any variability or loss of the analyte during sample extraction, handling, injection, and ionization will be mirrored by a proportional loss of the deuterated standard.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration.[4]

Key advantages conferred by these properties include:

-

Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions at the same time, including potential matrix effects like ion suppression or enhancement.[3][5]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency because the isotopic substitution has a negligible effect on the molecule's ionization potential.[3]

-

Correction for Variability: They provide a measure of control for variations in sample extraction, HPLC injection, and ionization.[5] This comprehensive correction significantly enhances reproducibility and data traceability.[1]

The Superiority of Deuterated Standards: A Comparative Overview

The choice of an internal standard is a critical decision in method development. While structural analogs are sometimes used, the scientific and regulatory consensus strongly favors deuterated standards for achieving the highest data quality.[6]

A structural analog is a different molecule that is chemically similar but not identical to the analyte. This difference means it may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less accurate correction.[6] Deuterated standards, being chemically identical, provide a more robust and reliable correction.[7]

Data Presentation: Comparative Performance

The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data illustrating these benefits.

Table 1: Comparison of Precision (%CV) with Different Internal Standards

| Analyte | Internal Standard Type | Precision (%CV) at Low QC | Precision (%CV) at High QC | Reference |

| Sirolimus | Deuterated (SIL) | 2.7% - 5.7% | 2.7% - 5.7% | [7] |

| Sirolimus | Structural Analog | 7.6% - 9.7% | 7.6% - 9.7% | [7] |

| Kahalalide F | Deuterated (SIL) | 7.6% (Std. Dev.) | 7.6% (Std. Dev.) | [8] |

| Kahalalide F | Structural Analog | 8.6% (Std. Dev.) | 8.6% (Std. Dev.) | [8] |

This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard.[4][8]

Table 2: Comparison of Accuracy (%Bias) with Different Internal Standards

| Analyte | Internal Standard Type | Mean Accuracy (%Bias) | Reference |

| Kahalalide F | Deuterated (SIL) | 100.3% | [7][8] |

| Kahalalide F | Structural Analog | 96.8% | [7][8] |

The use of the deuterated standard resulted in a mean bias that was not significantly different from the true value, demonstrating superior accuracy.[7][8]

Experimental Protocols

General Methodology for Quantitative LC-MS/MS Analysis

The following provides a generalized, yet detailed, methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.

1. Preparation of Solutions:

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[4]

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank matrix (e.g., human plasma) with known concentrations of the analyte. Prepare QC samples at low, medium, and high concentrations in the same manner.[6]

2. Sample Preparation (Example: Protein Precipitation):

-

To a 100 µL aliquot of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 25 µL) of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex mix for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]

3. LC-MS/MS Instrument Parameters:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phases: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[4]

-

Flow Rate: 0.3 - 0.5 mL/min.[4]

-

Injection Volume: 5 - 10 µL.[4]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), in positive or negative ion mode, depending on the analyte's properties.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM). Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[4]

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Quantitative Assessment of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[2][10]

1. Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent. This represents the response without any matrix.[2]

-

Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final, clean extract. This measures the effect of the co-eluting matrix components on ionization.[2]

-

Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process. This is used to determine the overall recovery of the method.[2]

2. Analysis and Calculation:

-

Analyze all three sets of samples by LC-MS/MS.

-

Calculate the Matrix Effect (ME) as follows:

-

Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100 [10]

-

-

An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression, and an ME > 100% indicates ion enhancement.[10] Because the deuterated standard co-elutes and behaves identically, it effectively corrects for these effects.[11]

Visualizations: Workflows and Logical Relationships

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.

Caption: Key decision points for selecting a suitable deuterated internal standard.

Critical Considerations and Potential Challenges

While deuterated internal standards are the gold standard, their successful implementation requires careful consideration of several factors:

-

Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.[2] High isotopic purity ensures a more accurate and reliable measurement.[2]

-

Placement of Deuterium Labels: Deuterium atoms must be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium (H/D) exchange with the solvent or during sample processing.[2][7] Unstable labels can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[7]

-

Number of Deuterium Atoms: Typically, a deuterated internal standard should contain at least three deuterium atoms.[2] This mass difference helps to prevent interference from the natural isotopic abundance of the analyte and ensures the IS signal is outside the natural mass distribution of the target compound.[2][5]

-

The Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond.[7] This can sometimes lead to a slight difference in chromatographic retention time, where the deuterated compound may elute slightly earlier than the analyte.[3][7] If this shift is significant, the analyte and IS may experience different matrix effects at their respective elution times, potentially compromising the accuracy of quantification.[7][12] Careful method development is essential to ensure co-elution is maintained.[12]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry.[7] Their ability to accurately mimic the target analyte throughout the entire analytical process allows for the effective correction of a wide range of variabilities, most notably sample recovery and matrix effects.[7][13] This leads to unparalleled improvements in accuracy, precision, and robustness, making them indispensable for achieving high-quality, defensible data in regulated environments such as pharmaceutical development, clinical bioanalysis, and environmental testing.[1][14] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.[4]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. lcms.cz [lcms.cz]

- 10. benchchem.com [benchchem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 14. youtube.com [youtube.com]

3-Methylflavone-8-carboxylic Acid-d5 certificate of analysis explained

An in-depth analysis of the Certificate of Analysis for 3-Methylflavone-8-carboxylic Acid-d5 reveals critical data for researchers and drug development professionals. This deuterated compound is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart, 3-Methylflavone-8-carboxylic acid, which is the principal active metabolite of Flavoxate (B1672763) hydrochloride.[][2] The Certificate of Analysis (CoA) is a crucial document that accompanies the reference material, providing assurance of its identity, purity, and quality.

Compound Identification and Specifications

A typical Certificate of Analysis for this compound would begin with fundamental identification details. This information is essential for ensuring traceability and proper use of the standard.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1189883-79-1[2][3] |

| Molecular Formula | C₁₇H₇D₅O₄[2] |

| Molecular Weight | 285.31 g/mol [2] |

| Synonyms | 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid[3] |

| Unlabelled CAS No. | 3468-01-7[3] |

Quantitative Analysis Summary

The core of the CoA is the quantitative data that certifies the quality of the material. These tests confirm the purity of the compound and its suitability as an internal standard. The following table summarizes the typical analytical results presented in a CoA.

| Analytical Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) | 99.6% D |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to Structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. Below are the typical experimental protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of the deuterated standard is paramount for its use in quantitative assays. A reverse-phase HPLC method is commonly employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is often used for the separation of flavone (B191248) derivatives.[4]

-

Mobile Phase: A gradient elution is typically used, for instance, a mixture of acetonitrile (B52724) and 0.1% formic acid in water.[4] A common mobile phase composition is acetonitrile and 12 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v) adjusted to a pH of 4.0.[4][5][6]

-

Detection: UV detection at 220 nm is a common method for quantification.[4][5][6]

-

Quantification: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Identity Confirmation: The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (285.1049 for C₁₇H₇D₅O₄).[3]

-

Isotopic Purity Assessment: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d5) are measured to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the positions of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR: The proton NMR spectrum is used to confirm the absence of protons at the deuterated positions and to verify the signals corresponding to the remaining protons in the molecule.

-

¹³C-NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the structure is consistent with this compound.

Significance in Drug Development

The use of a certified deuterated internal standard like this compound is critical in pharmacokinetic and bioequivalence studies.[7] It allows for the accurate and precise quantification of the active metabolite in biological matrices such as plasma and urine, which is a regulatory requirement for drug approval. The CoA provides the necessary documentation to ensure the reliability of the analytical data generated in these studies.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [논문]High performance liquid chromatographic determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine [scienceon.kisti.re.kr]

- 7. researchgate.net [researchgate.net]

Flavoxate EP Impurity A-d5 characterization data

An In-depth Technical Guide on the Characterization of Flavoxate EP Impurity A-d5

For researchers, scientists, and drug development professionals, the accurate characterization of impurities and labeled compounds is critical for regulatory compliance and the successful development of pharmaceutical products. This guide provides a comprehensive overview of the characterization data for Flavoxate EP Impurity A-d5, a deuterated analog of Flavoxate EP Impurity A. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Flavoxate and its related substances by mass spectrometry.

Physicochemical Properties

Flavoxate EP Impurity A-d5 is the deuterated form of 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid. The five deuterium (B1214612) atoms are located on the phenyl ring, providing a distinct mass shift for use in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic acid |

| Synonyms | Flavoxate USP Related Compound A-d5 |

| CAS Number | 1189883-79-1 |

| Molecular Formula | C₁₇H₇D₅O₄ |

| Molecular Weight | 285.31 g/mol [1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, acetonitrile (B52724), and DMSO |

Analytical Characterization Data

The following tables summarize the expected analytical data for the characterization of Flavoxate EP Impurity A-d5, based on standard analytical techniques for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) |

| ¹H NMR | Signals corresponding to the non-deuterated protons of the flavone (B191248) core. The aromatic region will show a significant reduction in signal intensity corresponding to the deuterated phenyl ring. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the flavone core. The signals for the deuterated phenyl carbons will be observed as multiplets with reduced intensity due to C-D coupling. |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 286.3 |

| Expected Fragment Ions | Fragmentation is expected to involve the loss of CO₂ and other characteristic cleavages of the flavone ring. |

High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Purity (by HPLC) | ≥98% |

| Retention Time | Dependent on specific method conditions, but expected to be similar to unlabeled Flavoxate EP Impurity A. |

Experimental Protocols

Detailed methodologies for the key experiments involved in the synthesis and characterization of Flavoxate EP Impurity A-d5 are provided below.

Synthesis of Flavoxate EP Impurity A-d5

The synthesis of Flavoxate EP Impurity A-d5 is a multi-step process that begins with deuterated starting materials.[2]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(phenyl-d5)prop-2-en-1-one (Chalcone-d5)

-

To a stirred solution of 2'-hydroxyacetophenone (B8834) (1.0 eq) and benzaldehyde-d5 (1.0 eq) in ethanol (B145695) at room temperature, an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is filtered, washed with cold water until neutral pH, and dried to yield the chalcone-d5 intermediate.[2]

Step 2: Synthesis of 3-Methyl-2-(phenyl-d5)-4H-chromen-4-one

-

The chalcone-d5 intermediate is subjected to cyclization and methylation in a one-pot reaction or a two-step sequence to form the flavone core.

Step 3: Synthesis of 3-Methylflavone-8-carboxylic acid-d5 (Flavoxate EP Impurity A-d5)

-

The 3-methyl-2-(phenyl-d5)-4H-chromen-4-one is carboxylated at the 8-position of the flavone ring to yield the final product.

-

Purification is achieved by column chromatography on silica (B1680970) gel or by recrystallization.[2]

NMR Analysis

-

Sample Preparation: A 5-10 mg sample of Flavoxate EP Impurity A-d5 is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.

-

LC-MS/MS Method:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS Detection: Full scan mode to determine the accurate mass of the parent ion and MS/MS mode to obtain fragmentation patterns.

-

HPLC Analysis

-

Sample Preparation: A stock solution of Flavoxate EP Impurity A-d5 is prepared in a suitable diluent (e.g., acetonitrile/water). Working standards are prepared by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., pH 2.75 buffer) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

This technical guide provides a comprehensive overview of the characterization of Flavoxate EP Impurity A-d5, offering valuable information for researchers and professionals in the pharmaceutical industry. The provided data and protocols serve as a foundation for the analytical use of this important stable isotope-labeled standard.

References

physical and chemical properties of 3-Methylflavone-8-carboxylic Acid-d5

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3-Methylflavone-8-carboxylic Acid-d5. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound.

Core Properties

This compound is the deuterated analog of 3-Methylflavone-8-carboxylic acid, a principal active metabolite of the drug Flavoxate (B1672763) hydrochloride. The incorporation of five deuterium (B1214612) atoms on the phenyl group makes it a valuable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for quantitative analysis.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1189883-79-1 | [1][2] |

| Molecular Formula | C₁₇H₇D₅O₄ | [2] |

| Molecular Weight | 285.31 g/mol | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [3] |

| Storage | 2-8°C | [3] |

Table 2: Properties of 3-Methylflavone-8-carboxylic Acid (Non-deuterated)

| Property | Value | Source |

| CAS Number | 3468-01-7 | [1][4] |

| Molecular Formula | C₁₇H₁₂O₄ | [4] |

| Molecular Weight | 280.27 g/mol | [4] |

| Melting Point | 235-240 °C | [4] |

| Boiling Point | 485.1 °C (Predicted) | [5] |

| Density | 1.335 g/cm³ (Predicted) | [5] |

| Appearance | White Crystalline Solid | [6] |

Synthesis and Experimental Protocols

General Synthesis of 3-Methylflavone-8-carboxylic Acid

A common route for the synthesis of 3-Methylflavone-8-carboxylic acid involves the Baker-Venkataraman rearrangement. A simplified workflow is presented below. The synthesis of the d5-analog would require the use of a deuterated benzoyl chloride in the initial acylation step.

Experimental Protocol: HPLC Analysis of 3-Methylflavone-8-carboxylic Acid in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma.

Objective: To quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.

Materials:

-

Agilent Poroshell 120 EC-C18 column (100 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% v/v Formic acid in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Internal Standard (IS): Diphenhydramine HCl

-

Human plasma samples

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of the internal standard solution.

-

Vortex for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm)

-

Mobile Phase: 70% Acetonitrile: 30% 0.1% Formic Acid

-

Flow Rate: 0.40 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Methylflavone-8-carboxylic Acid: To be optimized based on instrumentation

-

Internal Standard (Diphenhydramine): To be optimized based on instrumentation

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of 3-Methylflavone-8-carboxylic Acid in the plasma samples by interpolating from the calibration curve.

Biological Activity and Signaling Pathway

3-Methylflavone-8-carboxylic acid, the active metabolite of Flavoxate, exhibits its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes.[3] This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in various signaling pathways.

The elevated levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, ultimately leading to smooth muscle relaxation, particularly in the urinary bladder. This mechanism is responsible for the therapeutic effects of Flavoxate in treating conditions like urinary frequency and incontinence.

References

- 1. prepchem.com [prepchem.com]

- 2. ovid.com [ovid.com]

- 3. Pharmacological activities of the main metabolite of flavoxate 3-methylflavone-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-Methylflavone-8-carboxylic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-Methylflavone-8-carboxylic Acid. The deuterated form, 3-Methylflavone-8-carboxylic Acid-d5, is expected to have similar toxicological and chemical properties. Therefore, it is recommended that this compound be handled with the same precautions as its non-deuterated counterpart. The information herein is intended for use by qualified personnel and does not purport to be all-inclusive. Users should conduct their own investigations to determine the suitability of this information for their particular purposes.

Introduction

This compound is a deuterated analog of 3-Methylflavone-8-carboxylic acid, the main active metabolite of Flavoxate hydrochloride. As a stable isotope-labeled compound, it serves as a valuable tool in pharmacokinetic and metabolic studies. Understanding the safety and handling precautions associated with this compound is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses based on the available data for the non-deuterated form.

Hazard Identification and Classification

The non-deuterated form, 3-Methylflavone-8-carboxylic acid, is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category |

| Skin Corrosion/Irritation | Category 2[1] |

| Serious Eye Damage/Eye Irritation | Category 2[1] |

| Specific target organ toxicity (single exposure) | Category 3[1] |

Target Organs: Respiratory system[1].

Table 2: Hazard Statements and Signal Word

| Signal Word | Hazard Statements |

| Warning[1][2] | H315: Causes skin irritation[2][3]. |

| H319: Causes serious eye irritation[2][3]. | |

| H335: May cause respiratory irritation[3]. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of 3-Methylflavone-8-carboxylic Acid

| Property | Value |

| Chemical Formula | C17H12O4[2] |

| Molar Mass | 280.28 g/mol |

| CAS Number | 3468-01-7[1][2][4] |

Table 4: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C17H7D5O4[5] |

| Molar Mass | 285.31[5][6] |

| CAS Number | 1189883-79-1[5][6] |

Experimental Protocols: Safe Handling Procedures

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust[1][4].

-

Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation[1].

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Wear approved safety glasses with side-shields or chemical goggles[2]. A face shield may be necessary for larger quantities. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat[1][2]. |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved dust respirator[2]. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing[2][4]. Do not breathe dust[1]. Wash hands thoroughly after handling[1][2]. Avoid dust formation[1].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2]. Store away from incompatible materials such as strong oxidizing agents[2].

Emergency Procedures

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell[1]. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse[1][2]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention[1][2]. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation[1].

-

Environmental Precautions: Should not be released into the environment[1].

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust[1].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Not flammable.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1].

Visualizations

Diagram 1: Chemical Handling Workflow

A workflow for the safe handling of powdered chemicals.

Diagram 2: Hazard Mitigation Pathway

A logical diagram showing how control measures mitigate identified hazards.

References

purpose of using stable isotope labeled standards in bioanalysis

An In-depth Technical Guide on the Purpose of Using Stable Isotope Labeled Standards in Bioanalysis

Introduction

In the realm of bioanalysis, the pursuit of accurate and precise quantification of analytes within complex biological matrices is paramount. The challenges posed by matrix effects, analyte recovery, and instrument variability necessitate the use of robust internal standards. Stable Isotope Labeled (SIL) internal standards have emerged as the gold standard in quantitative bioanalysis, particularly for chromatographic and mass spectrometric methods. This guide provides a comprehensive overview of the fundamental principles, practical applications, and significant advantages of employing SIL standards in drug discovery and development.

Core Principles of Stable Isotope Labeling

The foundational principle behind the use of SIL standards lies in their chemical and physical similarity to the analyte of interest. A SIL standard is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This subtle change in mass results in a compound that is chemically identical to the analyte but can be distinguished by a mass spectrometer.

Because the SIL standard and the analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization allow the SIL standard to effectively track and compensate for variability at each stage of the analytical process, leading to more accurate and precise quantification.

Advantages of SIL Standards

The use of SIL internal standards offers several key advantages over traditional internal standards (e.g., structural analogs):

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the SIL standard is affected by these matrix effects in the same way as the analyte, the ratio of the analyte to the SIL standard remains constant, allowing for accurate quantification.

-

Compensation for Analyte Recovery: During sample extraction and cleanup, some amount of the analyte may be lost. The SIL standard, being chemically identical, will be lost in the same proportion. By measuring the ratio of the analyte to the known concentration of the SIL standard, the original concentration of the analyte can be accurately determined.

-